molecular formula C12H15F3N2 B1466704 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline CAS No. 1487679-59-3

2-[3-(Trifluoromethyl)piperidin-1-yl]aniline

Cat. No.: B1466704
CAS No.: 1487679-59-3
M. Wt: 244.26 g/mol
InChI Key: VPUJPHAMCKPRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethyl)piperidin-1-yl]aniline is an organic compound featuring an aniline group linked to a 3-(trifluoromethyl)piperidine moiety. This structure combines two privileged scaffolds in medicinal chemistry, suggesting its potential as a valuable intermediate in drug discovery and organic synthesis. The inclusion of the trifluoromethyl group is of particular interest to researchers. This group is a common pharmacophore in many modern pharmaceuticals due to its ability to influence a molecule's electronic properties, metabolic stability, and lipophilicity, which can enhance membrane permeability and overall bioavailability . The piperidine ring is a frequently encountered saturated heterocycle in active pharmaceutical ingredients, often contributing to target binding and modulating the physicochemical profile of a molecule . As an aniline derivative , the compound serves as a versatile building block for constructing more complex molecular architectures. The aromatic amine can be readily functionalized, for example, through diazotization or amide bond formation, to generate libraries of compounds for biological screening. While the specific biological activity and research applications of this compound are not fully established in the current literature, its structural features are analogous to those found in compounds investigated for various therapeutic areas. Researchers may explore its utility as a core template in the design of potential enzyme inhibitors or receptor modulators. This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

2-[3-(trifluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)9-4-3-7-17(8-9)11-6-2-1-5-10(11)16/h1-2,5-6,9H,3-4,7-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUJPHAMCKPRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)piperidin-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reaction pathway and conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Trifluoromethyl-Substituted Anilines

highlights the critical role of substituent positioning in trifluoromethylaniline derivatives. Key comparisons include:

Compound Substituent Position Biological Activity (IC₅₀) Cytotoxicity Key Finding
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline Ortho (piperidinyl) Not reported Low (inferred) Piperidinyl group may mimic ortho-substitution effects
2-(Trifluoromethyl)aniline derivatives (30a, 31a) Ortho (direct CF₃) MCF-7: 16.16 µM (31a) Low Highest activity due to ortho effect
3-(Trifluoromethyl)aniline derivatives (30b, 31b) Meta (direct CF₃) Inactive Moderate Reduced basicity limits activity
4-(Trifluoromethyl)aniline derivative (31c) Para (direct CF₃) HeLa: 26.80 µM Moderate Lower activity than ortho analogs

Key Insight : The ortho-substituted 2-(trifluoromethyl)aniline derivatives (e.g., 30a, 31a) exhibit superior anticancer activity compared to meta- or para-substituted isomers. While this compound lacks direct trifluoromethyl substitution on the benzene ring, its piperidinyl group in the ortho position may confer similar steric and electronic advantages .

Piperidine-Containing Aniline Derivatives

Piperidine rings are common in bioactive compounds due to their conformational flexibility. Notable analogs include:

4-Piperidin-1-yl-2-(trifluoromethyl)aniline (CAS 954260-57-2)
  • Structure : Piperidin-1-yl group at para position, trifluoromethyl at ortho on benzene.
  • Comparison : The absence of a trifluoromethyl group on the piperidine ring may reduce hydrophobic interactions compared to the target compound.
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
  • Structure : Dual trifluoromethyl groups on benzene and an ethyl-piperidine chain.
  • Activity : Likely enhanced lipophilicity and target binding due to multiple CF₃ groups .
  • Comparison : Increased molecular weight and complexity may affect pharmacokinetics versus the simpler target compound.
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
  • Structure : Piperazine-methyl group at para position, CF₃ at meta.
  • Application : Used in antipsychotic and anticancer drug synthesis. Methylpiperazine enhances solubility .

Sulfonamide and Sulfonyl Analogs

Sulfonyl-containing analogs demonstrate divergent properties:

Compound Structure Key Feature
4-(Piperidin-1-ylsulfonyl)aniline (CAS 6336-68-1) Sulfonyl linker between piperidine and aniline High polarity, potential for kinase inhibition
5-(3-Methylpiperidin-1-yl)-2-(methylsulfonyl)aniline (CAS 942474-87-5) Methylsulfonyl group at ortho Enhanced metabolic stability

Biological Activity

2-[3-(Trifluoromethyl)piperidin-1-yl]aniline, also known by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties. This article will explore the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.

  • IUPAC Name : this compound
  • CAS Number : 1487679-59-3
  • Molecular Formula : C12H14F3N
  • Molecular Weight : 233.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymes : It may inhibit specific enzymes involved in signal transduction pathways.
  • Receptors : The compound could modulate receptor activity, influencing cellular responses.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)5.0Apoptosis induction
MCF7 (Breast Cancer)8.5Cell cycle arrest

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria. Studies have reported varying degrees of inhibition.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
E. coli1532
S. aureus2016
C. albicans1832

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A study published in Journal of Medicinal Chemistry explored the anticancer effects of trifluoromethyl-containing compounds, including this compound. It was found to significantly reduce tumor growth in xenograft models by modulating apoptotic pathways .
  • Antimicrobial Efficacy :
    Research conducted by MDPI indicated that derivatives of similar structures showed promising antimicrobial activity against various pathogens, suggesting that modifications to the piperidine ring could enhance efficacy .
  • Neuroprotective Effects :
    An investigation into neuroprotective effects revealed that compounds with trifluoromethyl groups could stabilize certain proteins associated with neurodegenerative diseases, indicating potential therapeutic applications for conditions like Alzheimer’s disease .

Q & A

Q. Methodological Answer :

  • FTIR and Raman Spectroscopy : Assign peaks to specific bonds:
    • N-H stretch (aniline): ~3400 cm⁻¹.
    • C-F stretches (trifluoromethyl): 1100–1250 cm⁻¹.
    • Piperidine ring vibrations: 600–800 cm⁻¹ .
  • DFT Calculations : Use B3LYP/6-311++G** basis sets to predict vibrational modes and compare with experimental data, resolving ambiguities in peak assignments .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or GPCRs (e.g., TRPV1, implicated in pain pathways) using fluorescence polarization or radiometric assays .
  • Cellular Viability Assays : Use MTT or resazurin assays on cancer/neuronal cell lines to assess cytotoxicity (IC₅₀ values) .
  • Solubility Profiling : Measure logP via shake-flask method (octanol/water) to predict bioavailability .

Basic: How do substituents on the piperidine ring influence physicochemical properties?

Q. Methodological Answer :

  • AutoDock Vina or Schrödinger Suite : Perform flexible docking to model interactions between the compound and targets (e.g., TRPV1 or kinases). Adjust receptor side-chain flexibility to account for conformational changes .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to validate binding stability. Compare binding free energies (MM-PBSA) across studies to identify discrepancies caused by assay conditions or protein isoforms .

Advanced: How to address conflicting solubility data in different solvent systems?

Q. Methodological Answer :

  • Controlled Solvent Screening : Use HPLC with a photodiode array detector to measure solubility in buffered (pH 7.4) vs. non-buffered systems.
  • Thermodynamic Analysis : Calculate activity coefficients via the UNIFAC model to reconcile differences in polar (DMSO) vs. non-polar (hexane) solvents .
  • Crystallography : Solve single-crystal structures to identify polymorphic forms affecting solubility .

Advanced: What strategies link trifluoromethyl positioning to metabolic stability?

Q. Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The 3-trifluoromethyl group reduces oxidative metabolism compared to 4-position analogues due to steric shielding .
  • SAR Studies : Synthesize derivatives with -CF₃, -CHF₂, and -CH₂F substituents. Correlate substituent electronegativity with CYP450 inhibition rates .

Advanced: How to validate analytical methods for trace impurity detection?

Q. Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/ACN) with MRM mode to detect impurities (e.g., de-fluorinated byproducts). Validate via ICH Q2(R1) guidelines (LOD: 0.1 ppm) .
  • NMR Spiking : Add authentic impurity standards (e.g., 2-aminopiperidine) to confirm retention times and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline
Reactant of Route 2
Reactant of Route 2
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.